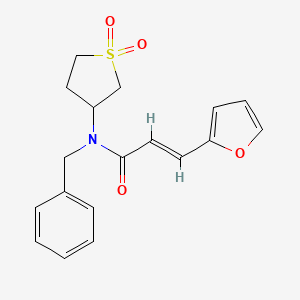![molecular formula C24H18N2O4S2 B12144734 (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B12144734.png)
(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione is a complex organic molecule featuring a benzothiazole ring, a thiophene ring, and a pyrrolidine-2,3-dione core
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 6-ethoxy-1,3-benzothiazole, thiophene-2-carbaldehyde, and phenylsuccinic anhydride.
Step-by-Step Synthesis:
Reaction Conditions: Typical conditions include the use of solvents like ethanol or dichloromethane, temperatures ranging from room temperature to reflux, and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core, potentially converting them to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in aprotic solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzothiazole or thiophene derivatives.
科学研究应用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Potential use as an antimicrobial agent due to its benzothiazole moiety, which is known for its biological activity.
Enzyme Inhibition: Possible application in enzyme inhibition studies, particularly those involving thiol-containing enzymes.
Medicine
Drug Development: Exploration as a lead compound in drug development for diseases such as cancer, due to its potential to interact with biological targets.
Industry
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Agriculture: Potential application as a pesticide or herbicide.
作用机制
The mechanism of action of this compound would depend on its specific application. For instance, as an antimicrobial agent, it might inhibit bacterial growth by interacting with essential enzymes or disrupting cell membranes. In enzyme inhibition, it could bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
相似化合物的比较
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, which also exhibit biological activity.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid, known for their use in organic synthesis.
Pyrrolidine-2,3-dione Derivatives: Compounds like thalidomide, which have significant pharmacological properties.
Uniqueness
The uniqueness of (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione lies in its multi-functional structure, combining features of benzothiazole, thiophene, and pyrrolidine-2,3-dione
属性
分子式 |
C24H18N2O4S2 |
|---|---|
分子量 |
462.5 g/mol |
IUPAC 名称 |
1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-2-phenyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H18N2O4S2/c1-2-30-15-10-11-16-18(13-15)32-24(25-16)26-20(14-7-4-3-5-8-14)19(22(28)23(26)29)21(27)17-9-6-12-31-17/h3-13,20,28H,2H2,1H3 |
InChI 键 |
XVSVXHMDPJAETB-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-5-(4-ethylphenyl)-4-{hydroxy[3-methyl-4-(propan-2-yloxy)phenyl]methylidene}-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12144665.png)
![(5Z)-5-(3-bromobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12144675.png)
![4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]-1'-(3-methoxypropyl)-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12144682.png)
![N-[4-(dimethylamino)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12144691.png)
![(5Z)-3-(2-bromophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12144694.png)
![2-(4-Chlorophenyl)-7-methoxy-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12144696.png)
![(5Z)-2-(2-methylphenyl)-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12144698.png)

![2-[(2,4-dichlorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12144708.png)
![(4E)-5-(4-tert-butylphenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12144713.png)
![5-(4-Methylphenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12144720.png)
![7,9-Dibromo-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12144728.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12144733.png)
![6-Imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12144741.png)
